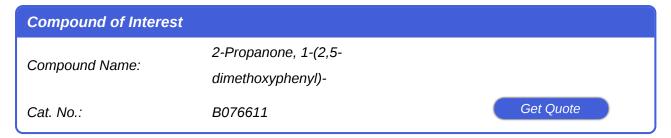


The Role of 2,5-Dimethoxyphenylacetone in Modern Scientific Research: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxyphenylacetone, a ketone derivative, holds a significant position in synthetic organic chemistry, primarily serving as a crucial intermediate in the synthesis of a range of psychoactive phenethylamine and amphetamine derivatives. These derivatives, known for their potent interactions with serotonin receptors, are valuable tools in neuroscience research for elucidating the mechanisms of neurotransmission and for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, chemical properties, and analytical characterization of 2,5-dimethoxyphenylacetone. It further details its primary application as a precursor in the synthesis of research chemicals and discusses the biological activities of these downstream products. While direct biological activity of 2,5-dimethoxyphenylacetone is not extensively documented, its role as a synthetic building block is paramount in the exploration of the structure-activity relationships of serotonergic compounds.

Chemical Properties and Data

2,5-Dimethoxyphenylacetone, also known as 1-(2,5-dimethoxyphenyl)propan-2-one, is a colorless liquid with a sweet odor.[1] Its key chemical and physical properties are summarized in the table below.



Property	Value	Reference
CAS Number	14293-24-4	[1][2][3]
Molecular Formula	C11H14O3	[1][2][3]
Molecular Weight	194.23 g/mol	[1][2][3]
Boiling Point	290.1 °C at 760 mmHg	[1]
Density	1.056 g/cm ³	[1]
SMILES	CC(=0)CC1=CC(=C(C=C1)O C)OC	[1]
InChI	InChI=1S/C11H14O3/c1- 8(12)6-9-4-5-11(14-3)7- 10(9)13-2/h4-5,7H,6H2,1-3H3	[4]

Synthesis of 2,5-Dimethoxyphenylacetone

The synthesis of 2,5-dimethoxyphenylacetone is a multi-step process that typically starts from commercially available precursors such as 1,4-dimethoxybenzene or 2,5-dimethoxybenzaldehyde. Two common synthetic routes are outlined below.

Synthesis from 2,5-Dimethoxybenzaldehyde

A prevalent method involves the Henry reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 1-(2,5-dimethoxyphenyl)-2-nitropropene, followed by reduction of the nitro group to yield the ketone.

Experimental Protocol:

- Step 1: Synthesis of 1-(2,5-dimethoxyphenyl)-2-nitropropene.
 - In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde (1 equivalent) in isopropanol.
 - Add nitroethane (1.1 to 1.3 equivalents) and a catalyst such as ethylenediamine diacetate (EDDA) or cyclohexylamine.[5]



- Reflux the mixture for several hours.[6]
- Upon cooling, the product, 1-(2,5-dimethoxyphenyl)-2-nitropropene, will crystallize and can be collected by filtration.[5] Recrystallization from a suitable solvent like methanol can be performed for purification, yielding bright yellow crystals.[5][6]
- Step 2: Reduction to 2,5-Dimethoxyphenylacetone.
 - The reduction of the nitropropene can be achieved using various reducing agents. A
 common method involves the use of sodium borohydride in the presence of a copper(II)
 salt, such as copper(II) chloride.[6]
 - The 1-(2,5-dimethoxyphenyl)-2-nitropropene is added portion-wise to a solution of sodium borohydride in a mixture of isopropanol and water.[6]
 - The reaction is stirred until the yellow color of the nitropropene disappears, indicating its consumption.
 - A solution of copper(II) chloride is then added, and the mixture is refluxed.[6]
 - After completion of the reaction, the product is extracted with a non-polar solvent such as dichloromethane.
 - The organic layer is washed, dried, and the solvent is evaporated to yield 2,5dimethoxyphenylacetone.



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Caption: Synthesis of 2,5-dimethoxyphenylacetone from 2,5-dimethoxybenzaldehyde.



Synthesis from 1,4-Dimethoxybenzene

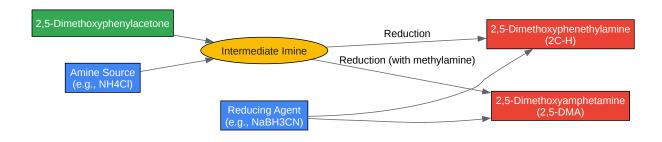
An alternative route involves the Friedel-Crafts acylation or a related reaction of 1,4-dimethoxybenzene.

Experimental Protocol:

- Step 1: Friedel-Crafts Reaction to form an Acetophenone Intermediate.
 - 1,4-Dimethoxybenzene can undergo a Friedel-Crafts reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield α-chloro-2,5dimethoxyacetophenone.[7]
 - The reaction is typically carried out in an inert solvent such as toluene at reduced temperatures.[8]
- Step 2: Conversion to 2,5-Dimethoxyphenylacetone.
 - The resulting α-chloro-2,5-dimethoxyacetophenone can then be converted to the target ketone. While a direct conversion is not explicitly detailed in the search results, a plausible subsequent step would involve a reaction to introduce the methyl group, for example, via a Grignard reagent or other organometallic species, followed by appropriate workup.







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